molecular formula C8H16N2O2 B2972345 2-(Piperazin-1-yl)butanoic acid CAS No. 98998-53-9

2-(Piperazin-1-yl)butanoic acid

Cat. No.: B2972345
CAS No.: 98998-53-9
M. Wt: 172.228
InChI Key: WQPQOMYHQHFIIH-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)butanoic acid is an organic compound with the molecular formula C8H16N2O2 It features a piperazine ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)butanoic acid typically involves the reaction of piperazine with butanoic acid derivatives. One common method is the alkylation of piperazine with a butanoic acid ester, followed by hydrolysis to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Piperazin-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential neurological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Piperazin-1-yl)butanoic acid is unique due to the presence of both the piperazine ring and the butanoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-7(8(11)12)10-5-3-9-4-6-10/h7,9H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQOMYHQHFIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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